

# In Vivo Showdown: Ceftazidime-Avibactam Outperforms Ceftazidime Against Resistant Gram-Negative Pathogens

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A comprehensive analysis of preclinical data reveals the enhanced efficacy of ceftazidime-avibactam over ceftazidime alone in combating challenging Gram-negative infections. The addition of the  $\beta$ -lactamase inhibitor avibactam demonstrably restores and enhances ceftazidime's activity against a broad spectrum of resistant bacteria, including carbapenem-resistant Enterobacteriaceae (CRE) and *Pseudomonas aeruginosa*, in various animal infection models.

Ceftazidime, a third-generation cephalosporin, has long been a valuable tool in the clinician's arsenal against Gram-negative bacteria. However, the escalating prevalence of  $\beta$ -lactamase-mediated resistance has significantly eroded its clinical utility. The combination of ceftazidime with avibactam, a novel non- $\beta$ -lactam  $\beta$ -lactamase inhibitor, was developed to address this challenge. Avibactam effectively inactivates a wide range of  $\beta$ -lactamases, including Ambler class A, C, and some D enzymes, thereby protecting ceftazidime from degradation and restoring its bactericidal activity.<sup>[1][2][3][4]</sup> This guide provides a detailed comparison of the in vivo efficacy of ceftazidime and ceftazidime-avibactam, supported by experimental data from key preclinical studies.

## Superior Efficacy of Ceftazidime-Avibactam in Murine Infection Models

Multiple in vivo studies utilizing murine infection models have consistently demonstrated the superior efficacy of ceftazidime-avibactam compared to ceftazidime monotherapy, particularly against ceftazidime-resistant isolates.

## Neutropenic Thigh Infection Model

The neutropenic murine thigh infection model is a standard for evaluating the in vivo efficacy of antimicrobial agents. In this model, ceftazidime-avibactam has shown significantly greater bacterial load reduction compared to ceftazidime alone against various resistant phenotypes.

For instance, in a study involving 27 clinical *P. aeruginosa* isolates with high ceftazidime minimum inhibitory concentrations (MICs), human-simulated doses of ceftazidime-avibactam resulted in a bacterial density decrease of  $\geq 0.5$  log<sub>10</sub> CFU for 22 of the isolates, whereas ceftazidime alone only achieved this for 10 isolates.<sup>[5]</sup> Similarly, against a panel of Enterobacteriaceae, ceftazidime-avibactam produced reductions in bacterial density against 16 of 18 isolates, while ceftazidime monotherapy was ineffective against 10 of 13 isolates.<sup>[1]</sup>

Against a ceftazidime-resistant, blaKPC-2-carrying *Klebsiella pneumoniae* strain, a single high dose of ceftazidime had minimal effect on bacterial growth. In stark contrast, the co-administration of avibactam with ceftazidime resulted in a bactericidal effect, with final bacterial counts being almost 100-fold lower than pre-therapy counts.<sup>[6]</sup>

## Immunocompetent Thigh Infection Model

The presence of a functional immune system further enhances the efficacy of both treatments, but the advantage of ceftazidime-avibactam remains evident. In a study with 15 *P. aeruginosa* isolates, ceftazidime-avibactam led to a bacterial reduction of  $\geq 0.3$  log<sub>10</sub> CFU against all isolates in immunocompetent mice, while ceftazidime achieved this against only 10 of the isolates.<sup>[1][5]</sup>

## Murine Lung Infection Model

In a murine pneumonia model, humanized doses of ceftazidime-avibactam were effective against *P. aeruginosa* isolates with MICs up to 32 µg/mL, leading to bacterial load reductions of  $>1$  log<sub>10</sub> CFU.<sup>[7][8]</sup> Ceftazidime alone showed variable efficacy against isolates with higher MICs.<sup>[8]</sup>

## Other In Vivo Models

The enhanced efficacy of ceftazidime-avibactam has also been demonstrated in other animal models. In a rat abdominal abscess model infected with blaKPC-2-positive *K. pneumoniae*, ceftazidime-avibactam therapy resulted in a significantly lower bacterial load (3.3 log CFU/abscess) compared to ceftazidime alone (9.3 log CFU/abscess) after 52 hours.[9] Furthermore, in a murine septicemia model against ceftazidime-resistant Enterobacteriaceae, the addition of avibactam restored the efficacy of ceftazidime, with 50% effective doses (ED50) dropping from >90 mg/kg to a range of <5 to 65 mg/kg.[4]

## Quantitative Efficacy Data

The following tables summarize the quantitative data from key in vivo comparative studies, highlighting the superior performance of ceftazidime-avibactam.

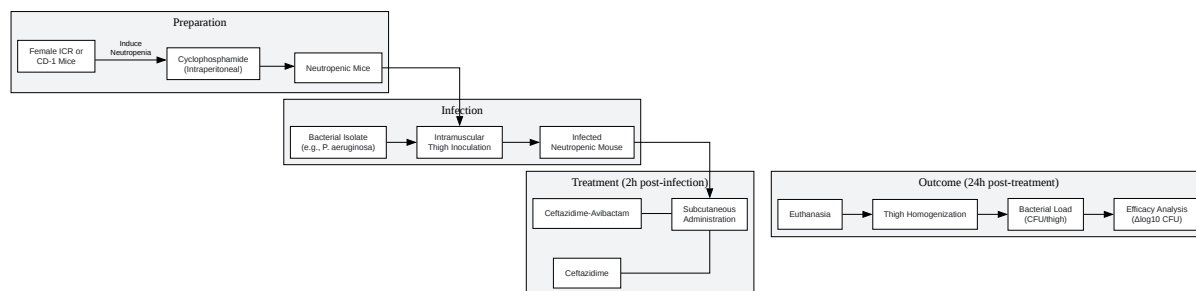
Infection Model	Pathogen	No. of Isolates	Ceftazidime Efficacy	Ceftazidime-Avibactam Efficacy	Reference
Neutropenic Murine Thigh	<i>P. aeruginosa</i>	27	≥0.5 log unit reduction in 10 isolates	≥0.5 log unit reduction in 22 isolates	<a href="#">[5]</a>
Immunocompetent Murine Thigh	<i>P. aeruginosa</i>	15	≥0.3 log unit reduction in 10 isolates	≥0.3 log unit reduction in all 15 isolates	<a href="#">[5]</a>
Neutropenic Murine Thigh	Enterobacteriaceae	13-18	No activity against 10 of 13 isolates	Reduction in bacterial density against 16 of 18 isolates	<a href="#">[1]</a>
Neutropenic Murine Thigh	<i>K. pneumoniae</i> (blaKPC-2)	1	Little effect on growth	Bactericidal (final counts 2x10 <sup>4</sup> to 3x10 <sup>4</sup> cfu/thigh)	<a href="#">[6]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Rat Abdominal Abscess	<i>K. pneumoniae</i> (blaKPC-2)	1	9.3 log cfu/abscess	3.3 log cfu/abscess	<a href="#">[9]</a>
Murine Lung Infection	<i>P. aeruginosa</i>	28	Variable efficacy at MICs of 64 µg/ml	Reductions of >1 log <sub>10</sub> CFU at MICs of ≤32 µg/ml	<a href="#">[8]</a>
Murine Septicemia	Enterobacteriaceae (ceftazidime-resistant)	15	ED <sub>50</sub> >90 mg/kg	ED <sub>50</sub> <5 to 65 mg/kg	<a href="#">[4]</a>

## Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from the cited studies.

## Neutropenic Murine Thigh Infection Model Protocol

- **Animal Model:** Typically, female ICR or CD-1 mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[1]
- **Infection:** Mice are inoculated intramuscularly in the thigh with a bacterial suspension (e.g.,  $10^6$  to  $10^7$  CFU/thigh) of the test isolate.[1]
- **Treatment:** Human-simulated dosing regimens of ceftazidime or ceftazidime-avibactam are administered subcutaneously or intravenously, typically starting 2 hours post-infection. Doses are calculated to mimic the free-drug concentration-time profiles observed in humans.[1][5]
- **Outcome Measurement:** At 24 hours post-treatment initiation, mice are euthanized, and the thighs are homogenized to determine the bacterial load (CFU/thigh). Efficacy is measured as the change in log<sub>10</sub> CFU compared to 0-hour controls.[1]



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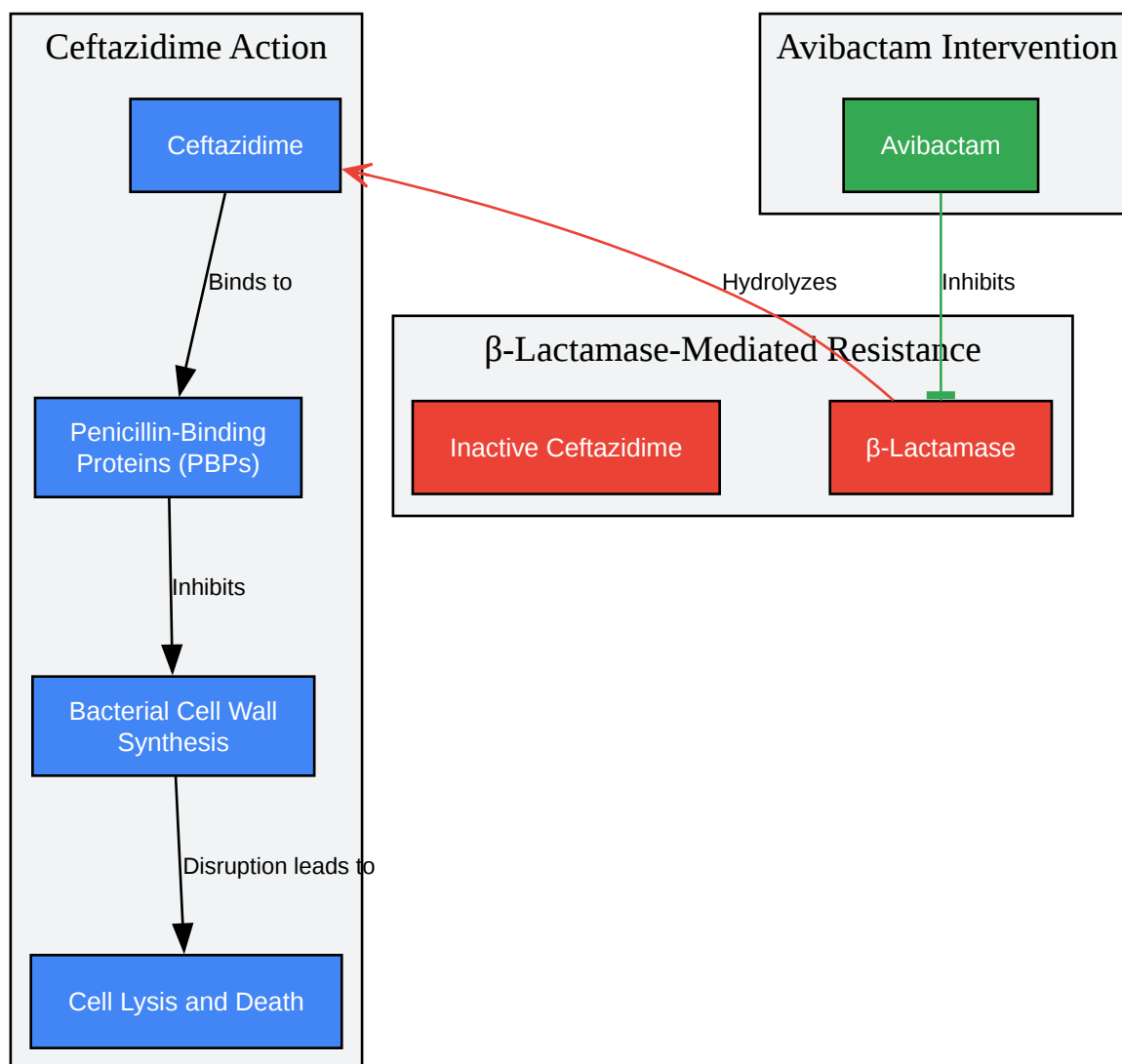
**Experimental workflow for the neutropenic murine thigh infection model.**

## Murine Lung Infection Model Protocol

- **Animal Model:** Mice are rendered neutropenic as described above.
- **Infection:** Mice are anesthetized, and a bacterial suspension is instilled intranasally or intratracheally to establish a lung infection.
- **Treatment:** Human-simulated doses of the test agents are administered, typically starting 2 hours post-infection.
- **Outcome Measurement:** At 24 hours, mice are euthanized, and the lungs are aseptically removed and homogenized to determine the bacterial burden (CFU/lung).

## Mechanism of Action: A Tale of Two Molecules

The enhanced in vivo efficacy of ceftazidime-avibactam is a direct result of their synergistic interaction.



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### Simplified signaling pathway of ceftazidime action and avibactam's role in overcoming resistance.

Ceftazidime exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), essential enzymes in the synthesis of the bacterial cell wall. This disruption leads to cell lysis and death. However, in resistant bacteria,  $\beta$ -lactamase enzymes hydrolyze

the  $\beta$ -lactam ring of ceftazidime, rendering it inactive. Avibactam is a potent inhibitor of a broad spectrum of  $\beta$ -lactamases. By binding to and inactivating these enzymes, avibactam protects ceftazidime from degradation, allowing it to reach its PBP targets and effectively kill the bacteria.

## Conclusion

The in vivo evidence overwhelmingly supports the conclusion that ceftazidime-avibactam is a significantly more effective therapeutic agent than ceftazidime alone for the treatment of infections caused by many ceftazidime-resistant Gram-negative pathogens. The addition of avibactam restores and enhances the in vivo activity of ceftazidime across various preclinical infection models. These findings have been pivotal in the clinical development and approval of ceftazidime-avibactam for treating complicated infections, offering a critical therapeutic option in an era of mounting antimicrobial resistance. For researchers and drug development professionals, these studies underscore the success of the  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combination strategy in revitalizing older antibiotics and combating multidrug-resistant organisms.

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